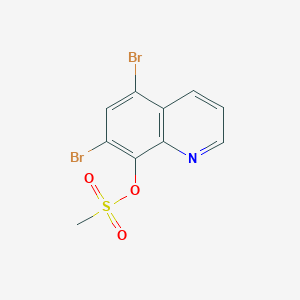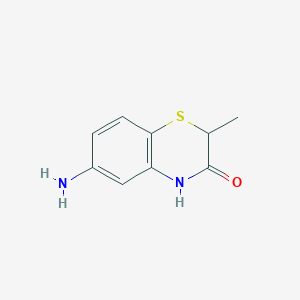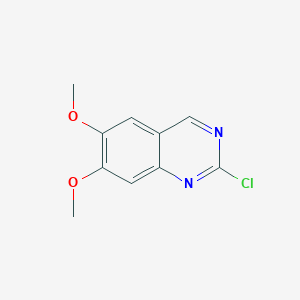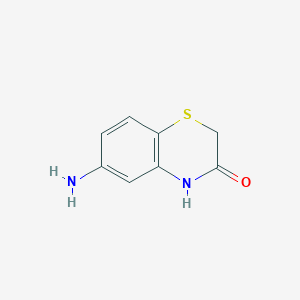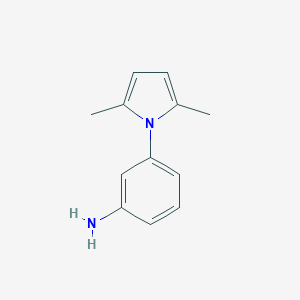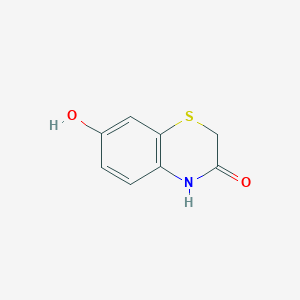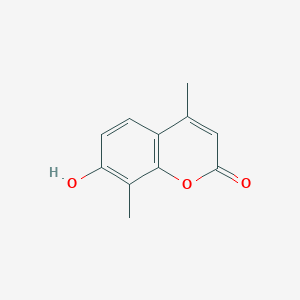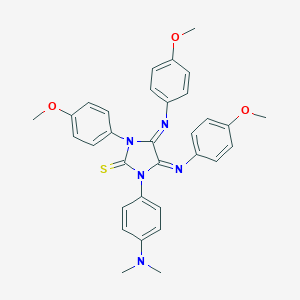
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione, also known as ADPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADPAI is a heterocyclic compound that contains imidazolidine and thione groups, and it has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione in different applications is not fully understood. However, it has been reported that 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can act as a nucleophile and a Lewis acid, which can facilitate various chemical reactions. In medicinal chemistry, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antibacterial and antifungal activities by disrupting the cell membrane of bacteria and fungi.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione have not been extensively studied. However, it has been reported that 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacteria and fungi by disrupting the cell membrane. Further studies are required to investigate the biochemical and physiological effects of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione.
Advantages And Limitations For Lab Experiments
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has several advantages for lab experiments, such as its high purity and good yields, which make it suitable for various applications. However, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has some limitations, such as its low solubility in water, which can affect its application in some experiments. It is also toxic and requires proper handling and disposal.
Future Directions
There are several future directions for the research on 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione. In medicinal chemistry, further studies are required to investigate the anticancer, antibacterial, and antifungal activities of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione, and to optimize its structure for better activity. In material science, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can be further investigated for its potential applications as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In catalysis, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can be further explored as a chiral ligand for asymmetric catalysis. Further studies are also required to investigate the biochemical and physiological effects of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione.
Synthesis Methods
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione can be synthesized using different methods, such as the reaction of p-anisidine and N,N-dimethyl-p-phenylenediamine with carbon disulfide and formaldehyde, followed by cyclization with ammonium thiocyanate. Another method involves the reaction of p-anisidine and N,N-dimethyl-p-phenylenediamine with carbon disulfide and formaldehyde, followed by the reaction with ammonium thiocyanate and imidazole. The synthesis of 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione using these methods has been reported to yield high purity and good yields.
Scientific Research Applications
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has shown potential applications in various fields, such as catalysis, medicinal chemistry, and material science. In catalysis, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been used as a catalyst for the synthesis of organic compounds and as a chiral ligand for asymmetric catalysis. In medicinal chemistry, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been investigated for its potential anticancer, antibacterial, and antifungal activities. In material science, 1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions.
properties
CAS RN |
128944-81-0 |
|---|---|
Product Name |
1-p-Anisyl-3-(N,N-dimethyl-p-aminophenyl)-4,5-bis(p-anisylimino)imidazolidin-2-thione |
Molecular Formula |
C32H31N5O3S |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C32H31N5O3S/c1-35(2)24-10-12-25(13-11-24)36-30(33-22-6-16-27(38-3)17-7-22)31(34-23-8-18-28(39-4)19-9-23)37(32(36)41)26-14-20-29(40-5)21-15-26/h6-21H,1-5H3 |
InChI Key |
OFQDDTLVBDRDIE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2C(=NC3=CC=C(C=C3)OC)C(=NC4=CC=C(C=C4)OC)N(C2=S)C5=CC=C(C=C5)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=NC3=CC=C(C=C3)OC)C(=NC4=CC=C(C=C4)OC)N(C2=S)C5=CC=C(C=C5)OC |
Other CAS RN |
128944-81-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



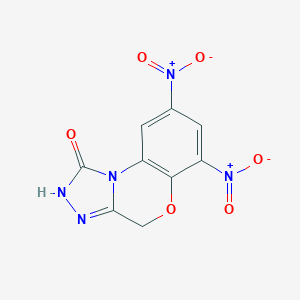
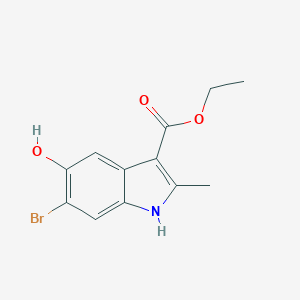
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)
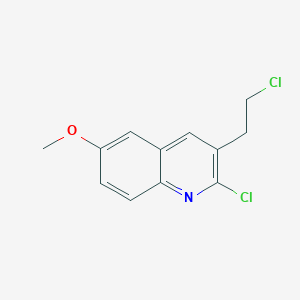
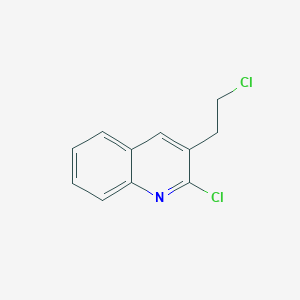
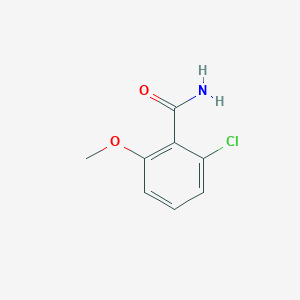
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)
